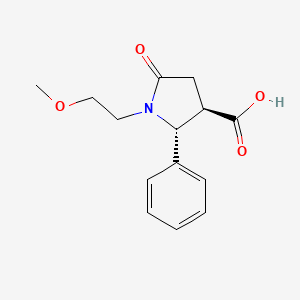

![molecular formula C20H21N3O2S2 B2779592 6-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897470-41-6](/img/structure/B2779592.png)

6-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

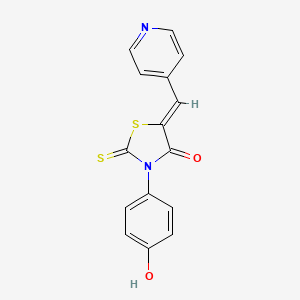

6-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

DNA Binding and Staining Applications

Benzothiazole derivatives, similar to Hoechst 33258, are known for their strong binding to the minor groove of double-stranded DNA, particularly with specificity for AT-rich sequences. These derivatives have been utilized extensively as fluorescent DNA stains for cell biology research, enabling chromosome and nuclear staining, flow cytometry, and plant chromosome analysis (Issar & Kakkar, 2013).

Therapeutic Potential in Medicinal Chemistry

Benzothiazole and its derivatives exhibit a variety of biological activities, including antimicrobial, antidiabetic, anti-tumor, anti-inflammatory, and antiviral effects. The unique structure of benzothiazole makes it a cornerstone in the development of new therapeutic agents, serving as a scaffold for drug design due to its efficacy and lower toxicity profiles (Bhat & Belagali, 2020).

Anticancer and Antimicrobial Applications

Several benzothiazole derivatives are known for their broad spectrum of antimicrobial and anticancer activities. The structural simplicity and ease of synthesis provide ample scope for developing chemical libraries aimed at discovering new therapeutic entities. Studies have highlighted the significance of the 2-arylbenzothiazole moiety as a potential antitumor agent, underlining the increasing importance of benzothiazole derivatives in drug discovery for cancer treatment (Kamal et al., 2015).

Role in Alzheimer’s Disease Research

Amyloid imaging in Alzheimer's disease has benefitted from benzothiazole derivatives, which have been used as PET imaging ligands to measure amyloid deposits in vivo within the brain. This application represents a breakthrough in understanding the pathophysiological mechanisms and progression of Alzheimer’s disease, aiding in early detection and evaluation of antiamyloid therapies (Nordberg, 2007).

Drug Development and Clinical Implications

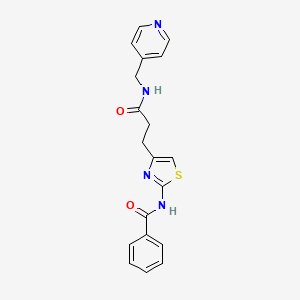

The development of macozinone, a piperazine-benzothiazinone derivative for tuberculosis treatment, illustrates the clinical potential of benzothiazole derivatives. Macozinone targets decaprenylphosphoryl ribose oxidase DprE1, crucial for the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis, showcasing the role of benzothiazole derivatives in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).

properties

IUPAC Name |

(E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c1-2-25-15-5-7-17-18(14-15)27-20(21-17)23-11-9-22(10-12-23)19(24)8-6-16-4-3-13-26-16/h3-8,13-14H,2,9-12H2,1H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVWZHVVVHFROZ-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2779509.png)

![[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B2779515.png)

![(4-Morpholin-4-ylphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2779516.png)

![2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-thiazole](/img/structure/B2779517.png)

![(1-(Cyclopropylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2779518.png)

![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779522.png)